3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile
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Overview
Description
3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves the condensation of 3,4-dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate followed by thermal cyclization . Another method involves the Knoevenagel condensation–Michael addition of 1-methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one with diethylamine in benzene under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: This compound is being explored for its potential use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes and pigments due to its stable structure.
Mechanism of Action
The mechanism of action of 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
3-Acetylquinoline Derivatives: These derivatives have similar structural features and are used in similar applications.
Uniqueness
3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and cyano groups makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H8N2O2 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
3-acetyl-4-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C12H8N2O2/c1-7(15)10-6-14-11-3-2-8(5-13)4-9(11)12(10)16/h2-4,6H,1H3,(H,14,16) |
InChI Key |
GVGSZEWPOPMTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C#N |
Origin of Product |
United States |
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